molecular formula C19H19N3O2 B5823135 N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide

N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide

Cat. No. B5823135
M. Wt: 321.4 g/mol
InChI Key: TZONFKTUWONKFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a synthetic compound that is primarily used for research purposes and has not been approved for human consumption.

Scientific Research Applications

N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide has potential applications in the field of medicine. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in humans.

Mechanism of Action

The mechanism of action of N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide is not fully understood. It is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. It may also have an effect on the immune system by reducing inflammation.
Biochemical and Physiological Effects:
N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in preclinical studies. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, the compound has not been tested in humans, and its safety and efficacy are not yet known.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide in lab experiments is its potential to modulate neurotransmitter activity and reduce inflammation. This makes it a useful tool for studying the mechanisms underlying various neurological and inflammatory diseases. A limitation of using this compound is its complex synthesis method, which requires expertise in organic chemistry.

Future Directions

There are several future directions for research on N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide. One direction is to investigate its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is to study its safety and efficacy in humans. Additionally, further research is needed to understand the compound's mechanism of action and its potential to modulate neurotransmitter activity and reduce inflammation.

Synthesis Methods

The synthesis of N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide involves the reaction of 4-methylbenzohydrazide with ethyl chloroacetate, followed by the reaction of the resulting product with hydrazine hydrate. The final product is obtained by reacting the intermediate product with N-methyl-N-(phenylmethylene)amine. The synthesis of this compound is complex and requires expertise in organic chemistry.

properties

IUPAC Name

N-methyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-14-8-10-16(11-9-14)19-20-17(24-21-19)13-22(2)18(23)12-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZONFKTUWONKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN(C)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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